molecular formula C17H9Cl2FN4S B2371979 (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-19-1

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2371979
CAS No.: 477285-19-1
M. Wt: 391.25
InChI Key: LMHWCBYGQDKEJN-BUVRLJJBSA-N
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Description

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a cyanide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazole ring with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Dichloroanilino Group: This can be done through a nucleophilic substitution reaction where the thiazole derivative reacts with 3,5-dichloroaniline.

    Formation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine or other functional groups.

    Substitution: The dichloroanilino group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted anilines or thiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in reactions that modify the activity of these targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, a fluorophenyl group, and a cyanide group

Properties

IUPAC Name

(2E)-N-(3,5-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-11-5-12(19)7-14(6-11)23-24-15(8-21)17-22-16(9-25-17)10-1-3-13(20)4-2-10/h1-7,9,23H/b24-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWCBYGQDKEJN-BUVRLJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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